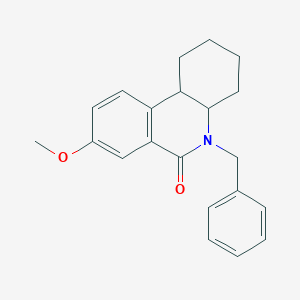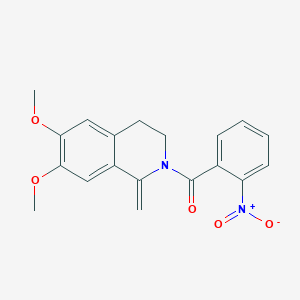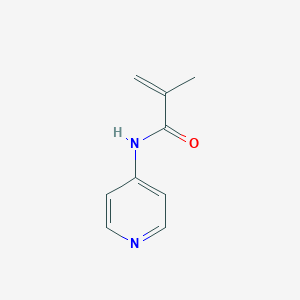![molecular formula C24H21N3O4 B289225 2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a quinazolinone derivative and is commonly referred to as BMQ. This chemical compound has been widely studied for its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's.
Scientific Research Applications
BMQ has been extensively studied for its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BMQ has also been studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. BMQ has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease.
Mechanism of Action
The exact mechanism of action of BMQ is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. BMQ has been shown to inhibit the activity of protein kinases, which are known to play a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
BMQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BMQ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. BMQ has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of Parkinson's disease.
Advantages and Limitations for Lab Experiments
BMQ has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's. This means that there is a significant amount of scientific literature available on BMQ, which makes it easier for researchers to design experiments and interpret results. One limitation is that BMQ is a complex chemical compound that requires specialized equipment and expertise to synthesize. This can make it difficult for researchers who do not have access to these resources to study BMQ.
Future Directions
There are several future directions for the study of BMQ. One direction is to further investigate its potential therapeutic properties in treating various diseases like cancer, Alzheimer's, and Parkinson's. Another direction is to study the mechanism of action of BMQ in more detail to better understand how it works. Additionally, researchers could explore the potential use of BMQ in combination with other drugs to enhance its therapeutic properties. Finally, researchers could study the potential side effects of BMQ to better understand its safety profile.
Synthesis Methods
The synthesis of BMQ is a complex process that involves several steps. The starting material for the synthesis of BMQ is 2-aminobenzamide, which is reacted with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)benzamide. This intermediate compound is then reacted with 3,4-methylenedioxybenzylamine to form 2-[(1,3-benzodioxol-5-ylmethylamino)methyl]benzamide. Finally, the benzamide group is converted to a quinazolinone ring by reacting it with phosphoryl chloride and sodium hydroxide, resulting in the formation of 2-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one.
properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(1,3-benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H21N3O4/c1-29-18-9-7-17(8-10-18)27-23(26-20-5-3-2-4-19(20)24(27)28)14-25-13-16-6-11-21-22(12-16)31-15-30-21/h2-12,25H,13-15H2,1H3 |
InChI Key |
DUNHUQJUXFRILF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)



![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)